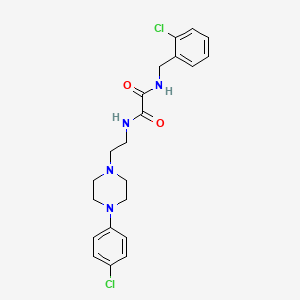
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide involves structural modifications to optimize receptor affinity and selectivity. For instance, changes to the amide bond and the intermediate alkyl chain linking the benzamide moiety to the piperazine ring have been explored. These modifications have been shown to impact the affinity for dopamine D(4) receptors, with semirigid analogues displaying comparable D(4) receptor affinity values to their opened counterparts (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of closely related N-aryl and N-alkyl derivatives reveals the importance of the spatial arrangement and electronic properties of these compounds. Studies on the molecular interaction of similar compounds with receptors highlight the significance of conformations and the steric as well as electronic interactions for binding affinity and selectivity (Shim et al., 2002).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including the Meinwald rearrangement and novel rearrangement sequences for the synthesis of oxalamides. This showcases the compound's reactivity and the potential for creating diverse derivatives with varying properties (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can affect the compound's application and stability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other compounds, define the compound's interactions at the molecular level. For instance, N,N'-Bisoxalamides have been found to enhance catalytic activity in Cu-catalyzed coupling reactions, indicating the potential utility of this compound derivatives in catalysis (Bhunia et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications for Enhanced Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide and its derivatives have been synthesized and studied for various biological activities. The modifications in the structure, particularly in the piperazine and oxalamide segments, aim to enhance binding affinity to specific receptors or enzymes, thereby increasing the therapeutic potential. These compounds have been explored for their antihistaminic, antitumor, and receptor antagonist properties among others. For instance, modifications in the piperazine ring and the inclusion of oxalamide groups have shown to improve H1-antihistaminic activity, indicating potential applications in allergy treatments (Iemura et al., 1986).
Catalytic Activity in Chemical Synthesis
The use of N,N'-bisoxalamides, including structures related to this compound, has been demonstrated to enhance catalytic activities in copper-catalyzed coupling reactions. This highlights the role of such compounds in facilitating chemical synthesis, particularly in the formation of pharmaceutically relevant building blocks, showcasing their significance beyond direct therapeutic applications (Bhunia et al., 2017).
Antagonistic Activity on Receptors
Research has also focused on the molecular interaction of related compounds with cannabinoid and other receptors, providing insights into their potential as receptor antagonists. The detailed study of these interactions helps in understanding the pharmacodynamics and could lead to the development of new therapeutic agents targeting specific pathways involved in various diseases (Shim et al., 2002).
Synthesis Methods and Chemical Reactions
Efficient synthesis methods for compounds containing the piperazine moiety similar to this compound have been developed. These methods offer higher yields and practicality for industrial application, highlighting the importance of such compounds in medicinal chemistry and pharmaceutical manufacturing (Qiuye, 2005).
Implications for HIV Research
In the realm of virology, compounds structurally related to this compound, such as NBD-556, have shown promise in enhancing the exposure of neutralization epitopes on HIV-1, suggesting potential applications in the development of HIV treatments. This research underscores the versatility of these compounds in contributing to our understanding and management of infectious diseases (Yoshimura et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-17-5-7-18(8-6-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-3-1-2-4-19(16)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFQYLUDWXKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

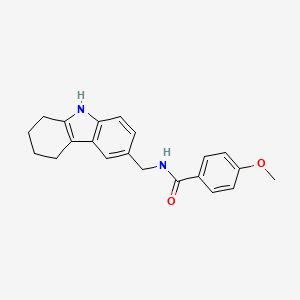
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)
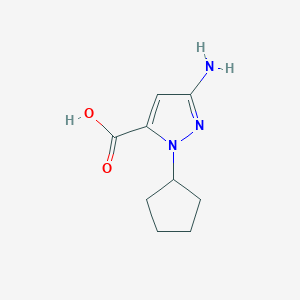
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

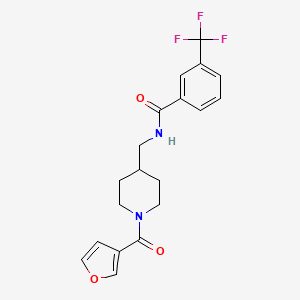
![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
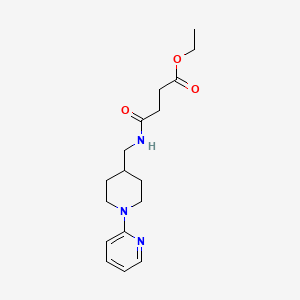
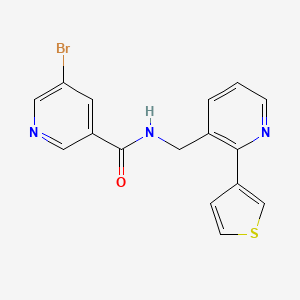
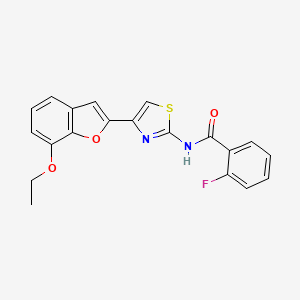
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)